epsilon-Caprolactam-D10

描述

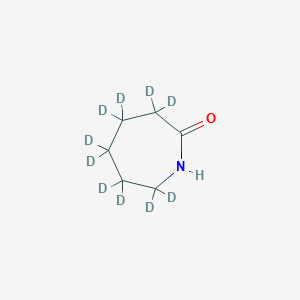

Epsilon-Caprolactam-D10 is a deuterated form of epsilon-Caprolactam, a monomer used in the production of Nylon 6. The deuterium atoms replace the hydrogen atoms in the compound, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions

Epsilon-Caprolactam-D10 can be synthesized through the Baeyer-Villiger oxidation of cyclohexanone using organic peroxy acids. This method involves the oxidation of cyclohexanone to epsilon-Caprolactone, which is then converted to this compound by reacting with deuterated ammonia .

Industrial Production Methods

The industrial production of this compound typically involves the continuous synthesis of epsilon-Caprolactone in a microreactor system. This method addresses the strong exothermic nature of the Baeyer-Villiger oxidation and allows for efficient production under controlled conditions .

化学反应分析

Types of Reactions

Epsilon-Caprolactam-D10 undergoes various chemical reactions, including:

Polymerization: In the presence of water at high temperatures (260–270°C), this compound undergoes ring hydrolysis and subsequent polycondensation to form Nylon 6.

Oxidation and Reduction: It can be oxidized to epsilon-Caprolactone and reduced back to cyclohexanone under specific conditions.

Common Reagents and Conditions

Oxidation: Organic peroxy acids are commonly used for the oxidation of cyclohexanone to epsilon-Caprolactone.

Major Products Formed

Nylon 6: The primary product formed from the polymerization of this compound.

Epsilon-Caprolactone: Formed through the oxidation of this compound.

科学研究应用

Chemical Applications

Polymer Synthesis:

Epsilon-Caprolactam-D10 serves as a crucial monomer in the production of Nylon 6. Its deuterated nature enhances the material's properties and allows for the study of polymer dynamics using nuclear magnetic resonance (NMR) spectroscopy. The isotopic labeling provides distinct advantages in tracing and analyzing chemical reactions, making it valuable for researchers studying polymerization processes .

Spectroscopic Studies:

The compound is extensively used in vibrational spectroscopy, including infrared (IR) and Raman spectroscopy. Its unique isotopic characteristics allow for clearer spectral assignments and enhanced understanding of molecular interactions. Studies have demonstrated that this compound exhibits distinct vibrational modes compared to its hydrogenated counterpart, facilitating more precise structural analysis .

Biological Applications

Biodegradation Studies:

this compound has been investigated for its biodegradability by specific bacterial strains. Research indicates that certain bacteria can utilize this compound as a carbon and nitrogen source, contributing to our understanding of environmental biochemistry and microbial metabolism .

Antifibrinolytic Properties:

This compound has been studied for potential medical applications due to its antifibrinolytic properties. It acts on the fibrinolytic pathway, influencing clotting mechanisms. The biochemical interactions of this compound with various proteins have implications for drug development, particularly in therapies aimed at managing bleeding disorders.

Industrial Applications

High-Performance Materials:

In industrial settings, this compound is employed in the production of high-performance materials. Its unique properties enhance the durability and functionality of polymers, making it suitable for applications in textiles, automotive components, and engineering plastics .

Reference Standard in NMR Spectroscopy:

Due to its deuterated nature, this compound serves as a reference standard in NMR spectroscopy. This application is critical for calibrating instruments and ensuring accuracy in chemical analysis across various research fields .

Case Study 1: Vibrational Spectroscopy

A study conducted on the vibrational spectra of epsilon-Caprolactam and its D10 isotopomer revealed significant differences in N-H stretching modes due to deuteration. This research utilized advanced spectroscopic techniques to elucidate the molecular structure and dynamics of these compounds under varying conditions .

Case Study 2: Biodegradation

Research on the biodegradation of this compound demonstrated that certain strains of Brevibacterium epidermidis could effectively metabolize this compound over a defined period, showcasing its potential environmental impact and utility in bioremediation strategies .

作用机制

The mechanism of action of epsilon-Caprolactam-D10 involves its ability to undergo ring-opening polymerization. This process is initiated by catalysts and activators, leading to the formation of long polymer chains. The molecular targets include the carbonyl group of the monomer, which is attacked by nucleophiles during the polymerization process .

相似化合物的比较

Similar Compounds

Epsilon-Caprolactam: The non-deuterated form, commonly used in the production of Nylon 6.

Epsilon-Caprolactone: A cyclic ester used in the synthesis of biodegradable polymers.

Aminocaproic Acid: An antifibrinolytic agent used in medicine.

Uniqueness

Epsilon-Caprolactam-D10 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Its isotopic labeling provides distinct advantages in tracing and analyzing chemical reactions .

生物活性

Epsilon-Caprolactam-D10, a deuterated derivative of epsilon-Caprolactam, is primarily recognized for its applications in the synthesis of Nylon 6 and its unique isotopic properties that facilitate various scientific studies. This article delves into the biological activity of this compound, exploring its interactions with biological systems, biodegradability, and potential applications in medicine and industry.

Overview of this compound

This compound (CAS Number: 169297-53-4) is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and making it a valuable compound in nuclear magnetic resonance (NMR) spectroscopy. Its chemical structure allows it to participate in biochemical reactions, particularly in microbial metabolism and polymerization processes.

Target Proteins and Pathways

This compound interacts with various enzymes and proteins, notably influencing the fibrinolytic pathway by acting as an antifibrinolytic agent through its effect on plasminogen , a key protein in blood clotting. The compound's action results in the induction of clotting , which has implications for both therapeutic applications and understanding its biological behavior in microbial environments.

Research indicates that this compound is utilized by certain bacteria as a carbon and nitrogen source. For instance, Brevibacterium epidermidis can degrade this compound effectively, showcasing its potential for biodegradation in environmental contexts . Additionally, studies have shown that while some bacterial strains like Bacillus and Rhizobium exhibit inhibited growth in the presence of this compound, others such as Arthrobacter thrive.

Cellular Effects

The compound's interaction with cellular processes is significant. In laboratory settings, this compound has been observed to affect various cellular mechanisms:

- Inhibition of Growth : Certain bacterial strains are inhibited by this compound.

- Biodegradation : The compound undergoes biodegradation processes that can be monitored over time using gas chromatography techniques, indicating a degradation period extending up to 160 hours.

Vibrational Spectroscopy Analysis

A study conducted on the vibrational spectra of this compound revealed distinct spectral features that aid in understanding its molecular interactions. The use of infrared (IR) and Raman spectroscopy provided insights into the compound's vibrational modes, which are crucial for characterizing its behavior in solid-state interactions .

| Spectral Feature | Wavenumber (cm) | Description |

|---|---|---|

| N–H Stretch | ~3200 | Characteristic mode for secondary amides |

| C=O Stretch | ~1646 | Indicates lactam structure |

| N–H In-plane Bend | ~1471 | Involved in Fermi resonance with N–H stretch |

Biodegradation Studies

This compound has been shown to be readily biodegradable according to OECD guidelines. Its degradation pathway involves hydrolysis when in contact with water, suggesting a low bioaccumulation potential due to its favorable log Pow value .

Drug Delivery Systems

Due to its biocompatibility, this compound is being investigated for potential use in drug delivery systems. Its ability to interact with biological membranes could facilitate the development of novel therapeutic agents.

Polymer Production

In industrial applications, this compound serves as a monomer for producing high-performance materials like Nylon 6. Its polymerization occurs under specific conditions where it undergoes ring hydrolysis at elevated temperatures .

属性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7-decadeuterioazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)/i1D2,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-YXALHFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。